molecular formula C27H21ClFN4NaO5 B605311 Alisertib sodium CAS No. 1208255-63-3

Alisertib sodium

Cat. No. B605311
M. Wt: 558.93
InChI Key: WLPXWQKMVACWII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alisertib sodium hydrate is a salt of Alisertib --- an inhibitor of Aurora A kinase with potential antineoplastic activity. Alisertib binds to and inhibits Aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, and inhibition of cell proliferation.

Scientific Research Applications

  • Cancer Treatment Strategy :Alisertib has been developed for treating multiple cancer types, both as a single agent and in combination with other therapies. Its role in mitosis has led to its evaluation in clinical trials for solid cancers and heme-lymphatic malignancies. It's being targeted for specific cancers like neuroblastoma, small cell lung cancer, neuroendocrine prostate cancer, and breast cancer. It is also being combined with other therapies, including taxanes, EGFR inhibitors, hormonal therapies, and HDAC inhibitors (Niu, Manfredi, & Ecsedy, 2015).

  • Pharmacokinetics and Metabolism :A study focusing on the metabolism of Alisertib revealed its primary clearance pathways, indicating that renal elimination is not significant in its disposition. The study also evaluated the drug's biotransformation and the potential for drug-drug interactions, which is crucial for the clinical pharmacology development program for oncology drugs (Pusalkar et al., 2020).

  • Combination with Other Therapies :Research indicates that combining Alisertib with cytarabine increases efficacy in treating acute myeloid leukemia (AML) through a FOXO-dependent mechanism. This suggests Aurora A inhibition as a strategy to increase the efficacy of ara-C, a commonly used chemotherapeutic agent (Kelly et al., 2012).

  • Manufacturing Process Challenges :Alisertib sodium posed challenges in developing a robust and scalable drying process during its manufacturing. Research has been conducted to minimize these challenges, such as agglomeration and dehydration, to ensure the drug's efficacy and stability (Adamson et al., 2016).

  • Pediatric Cancer Treatment :A study investigated the maximum tolerated dose of Alisertib combined with irinotecan and temozolomide in children with relapsed or refractory neuroblastoma. This study is significant in exploring the treatment options for pediatric cancer patients (DuBois et al., 2016).

  • Mechanism of Action in Leukemic Cells :Alisertib has been shown to induce apoptosis and autophagy in leukemic cells through the suppression of the AKT/mTOR/AMPK/p38 pathway. Understanding these mechanisms is crucial for developing targeted cancer therapies (Fu et al., 2016).

  • Efficacy in Acute Myelogenous Leukemia :An exploratory study on Alisertib's efficacy in acute myelogenous leukemia and myelodysplastic syndromes showed modest activity, particularly in AML, suggesting further investigation is warranted (Goldberg et al., 2014).

properties

CAS RN

1208255-63-3

Product Name

Alisertib sodium

Molecular Formula

C27H21ClFN4NaO5

Molecular Weight

558.93

IUPAC Name

Benzoic acid, 4-((9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido(5,4- d)(2)benzazepin-2-yl)amino)-2-methoxy-, sodium salt, hydrate (1:1:1)

InChI

1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

InChI Key

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alisertib sodium hydrate, MLN8237-004

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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